2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the S-alkylation of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium. This is followed by the reaction with an acetohydrazide derivative under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions, purification processes, and scaling up from laboratory to industrial scale, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting their biological availability and activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- **2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide lies in its specific structural features, such as the combination of the triazole ring with the thiophene moiety
Properties
Molecular Formula |
C18H19N5OS2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS2/c1-3-23-17(14-8-5-4-6-9-14)21-22-18(23)26-12-16(24)20-19-13(2)15-10-7-11-25-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-13+ |
InChI Key |
AUMVDQHXBLCDNW-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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